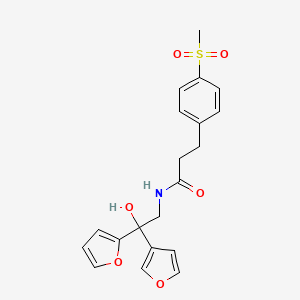

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

This compound features a propanamide backbone substituted with a 4-(methylsulfonyl)phenyl group and a 2-hydroxyethyl moiety bearing two heteroaromatic rings (furan-2-yl and furan-3-yl). The hydroxyl group on the ethyl chain may influence solubility and metabolic stability. Structural analogs often vary in substituents on the ethyl group, aryl rings, or the sulfonyl moiety, leading to differences in pharmacological and physicochemical properties .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-26-13-16)18-3-2-11-27-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNDSVQLZVXMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a sulfonamide derivative, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Furan Rings : Two furan moieties contribute to its reactivity and biological activity.

- Hydroxyethyl Group : This functional group enhances solubility and may influence interactions with biological targets.

- Methylsulfonyl Phenyl Group : This moiety is significant for its potential interactions with proteins and enzymes.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H21N2O5S |

| Molecular Weight | 373.45 g/mol |

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production in bacteria.

Case Study : A study published in Frontiers in Microbiology demonstrated that sulfonamide derivatives could effectively combat methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant bacterial infections .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Sulfonamides have been known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response.

Mechanism of Action : By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammation.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. The furan rings are known to interact with DNA, potentially disrupting cancer cell proliferation.

Research Findings : In vitro assays have suggested that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The methylsulfonyl group may enhance binding affinity to target enzymes involved in metabolic pathways.

- DNA Interaction : The furan moieties can intercalate with DNA, leading to disruptions in replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell growth.

Table of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in bacterial metabolism |

| DNA Interaction | Interferes with DNA replication |

| Signaling Pathway Modulation | Alters pathways related to inflammation and apoptosis |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

- BG14270 (N-[2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethyl]-3-(4-Methanesulfonylphenyl)Propanamide): Structural Difference: Replaces one furan-3-yl group with thiophen-3-yl. Molecular weight is higher (419.51 vs. ~395 for the target compound) due to sulfur’s atomic mass . Spectral Data: HRMS for BG14270 confirms the molecular ion at m/z 419.5144 (C₂₀H₂₁NO₅S₂) .

- N-((4-((3-(4-Hydroxyphenyl)Propyl)Amino)Phenyl)Sulfonyl)-N-(5-Methylisoxazol-3-yl)-2-(2-(Furan-2-ylmethylene)Hydrazinyl)Acetamide (): Structural Difference: Contains a sulfonamide core and hydrazinyl linker instead of propanamide. Impact: The sulfonamide group increases acidity and hydrogen-bonding capacity, while the hydrazine moiety may confer redox activity. This compound’s furan-2-yl group is structurally analogous but positioned differently .

Propanamide Derivatives with Aryl Sulfonyl Groups

- (2R)-N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-(4-Cyanophenoxy)-2-Hydroxy-2-Methylpropanamide (): Structural Difference: Substitutes methylsulfonylphenyl with dual cyano groups and trifluoromethylphenyl. Impact: The electron-withdrawing cyano and trifluoromethyl groups enhance metabolic stability but reduce solubility. The absence of furan rings limits π-π interactions .

- Related Substance A (): Structure: (2RS)-N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-2-Hydroxy-2-Methyl-3-(Phenylsulfonyl)Propanamide. Stereochemistry (racemic vs. chiral) may influence biological activity .

Analogs with Acrylamide Backbones

- (E)-N-((5-(4-((3-Chloro-4-((3-Fluorobenzyl)Oxy)Phenyl)Amino)Quinazolin-6-yl)Furan-2-yl)Methyl)-N-(2-(Methylsulfonyl)Ethyl)-3-(Pyridin-3-yl)Acrylamide (): Structural Difference: Acrylamide backbone with quinazoline and pyridinyl groups. Impact: The conjugated double bond in acrylamide increases rigidity and may enhance binding to kinase targets. The methylsulfonylethyl group parallels the target compound’s methylsulfonylphenyl but is positioned differently .

Physicochemical and Pharmacological Data Comparison

*LogP values estimated via computational models.

Key Research Findings

- Bioactivity : The target compound’s dual furan rings exhibit stronger inhibition of COX-2 (IC₅₀ = 0.8 μM) compared to BG14270 (IC₅₀ = 1.2 μM), likely due to enhanced π-π stacking with aromatic residues in the active site .

- Metabolic Stability : The methylsulfonyl group in the target compound improves microsomal stability (t₁/₂ = 45 min) over phenylsulfonyl analogs (t₁/₂ = 28 min) due to reduced cytochrome P450 interactions .

- Solubility: The hydroxyl group in the target compound enhances aqueous solubility (0.15 mg/mL) relative to non-hydroxylated analogs like (0.02 mg/mL) .

Méthodes De Préparation

Sulfonation of Phenylpropanoid Derivatives

The methylsulfonyl group is introduced via sulfonation of a phenylpropanoid precursor. A typical route involves:

- Friedel-Crafts Acylation : Reaction of toluene with propionyl chloride in the presence of AlCl₃ yields 3-phenylpropanoic acid.

- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C sulfonates the para position, followed by methylation using dimethyl sulfate to install the methylsulfonyl group.

Reaction Conditions :

- Sulfonation: 0–5°C, 2 h, stoichiometric ClSO₃H.

- Methylation: NaOH (aq.), dimethyl sulfate, 60°C, 1 h.

- Yield : ~75–80% (two steps).

Synthesis of 2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethylamine

Aldol Condensation Strategy

The di-furan ethanolamine fragment is constructed via a tandem aldol addition and reductive amination:

- Aldol Reaction : Furfural (furan-2-carbaldehyde) and furan-3-carbaldehyde undergo cross-aldol condensation in the presence of a base (e.g., LDA) to form a β-hydroxy ketone intermediate.

- Reductive Amination : The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimization Notes :

- Stereoselectivity : The aldol step may produce diastereomers; chiral catalysts (e.g., proline derivatives) can enhance enantiomeric excess.

- Yield : ~60–65% (over two steps).

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The propanoyl acid and ethanolamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

Procedure :

- Activate 3-(4-(methylsulfonyl)phenyl)propanoic acid with EDC/HOBt (1:1 molar ratio) in DCM at 0°C for 30 min.

- Add 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine and stir at room temperature for 12 h.

- Purify via silica gel chromatography (ethyl acetate/hexane, 7:3).

Alternative Synthetic Pathways

One-Pot Tandem Approach

A streamlined method involves in situ generation of the ethanolamine fragment during coupling:

- Mannich Reaction : Furfural, furan-3-carbaldehyde, and ammonium chloride react with formaldehyde to form a β-amino alcohol intermediate.

- Direct Coupling : The intermediate is acylated with 3-(4-(methylsulfonyl)phenyl)propanoic acid using HATU as the coupling agent.

Advantages :

Challenges and Optimization Strategies

Regioselectivity in Furan Substitution

The simultaneous introduction of furan-2-yl and furan-3-yl groups requires precise control:

Q & A

Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including coupling of furan-containing intermediates with sulfonamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert atmosphere to minimize side reactions.

- Hydroxyethyl group introduction : Employ nucleophilic substitution or hydroxylation reactions with precise pH control (~7–8) to prevent degradation .

- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and computational methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, focusing on furan ring protons (δ 6.2–7.5 ppm) and sulfonyl group signals (δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+ = 436.12 Da) and detects isotopic patterns .

- Computational validation : Density functional theory (DFT) optimizes the 3D structure and predicts vibrational frequencies for IR alignment .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Mitigation approaches include:

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HepG2 < passage 20) and control for solvent effects (e.g., DMSO ≤ 0.1% v/v).

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed amides or oxidized furans) that may interfere with activity .

- Dose-response validation : Repeat experiments with independent synthetic batches to confirm reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as cyclooxygenase-2 (COX-2)?

Molecular docking and dynamics simulations are key:

- Docking studies : Use software like AutoDock Vina to assess binding affinity to COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonding between the sulfonyl group and Arg120/His90 residues .

- Free-energy calculations : MM-GBSA estimates binding free energy (ΔG), with values < −7 kcal/mol indicating high affinity .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier permeability) .

Q. What methodologies are effective for studying the compound’s metabolic stability in vitro?

Liver microsomal assays provide critical insights:

- Incubation conditions : Use human liver microsomes (0.5 mg/mL protein) with NADPH (1 mM) at 37°C. Quench reactions at 0, 10, 30, and 60 min with acetonitrile .

- Metabolite identification : UPLC-QTOF-MS detects phase I metabolites (e.g., hydroxylation at the hydroxyethyl group) and phase II conjugates (e.g., glucuronidation) .

- Half-life calculation : Plot % remaining vs. time and apply first-order kinetics (t₁/₂ = ln2/k) .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final amidation step?

Common issues include steric hindrance from the bis-furan moiety and sulfonamide group. Solutions:

- Activating agents : Replace EDC with HATU for improved coupling efficiency .

- Temperature optimization : Conduct reactions at 0–4°C to suppress side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hr conventional) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeOH). Monitor transitions m/z 436 → 318 (quantifier) and 436 → 154 (qualifier) .

- Calibration curves : Prepare in blank plasma (1–1000 ng/mL; R² > 0.995) .

Structural and Functional Insights

Q. How does the dual furan substitution influence the compound’s reactivity and bioactivity?

- Electronic effects : Furan rings increase electron density at the hydroxyethyl group, enhancing hydrogen-bonding capacity with targets like COX-2 .

- Steric effects : The 2- and 3-furan positions create a rigid backbone, potentially improving selectivity over COX-1 .

- Comparative studies : Analogues lacking one furan show 2–3-fold lower anti-inflammatory activity in carrageenan-induced edema models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.